
Hexahydro-1-(4-(phenylazo)phenyl)-1H-azepine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Hexahydro-1-(4-(phenylazo)phenyl)-1H-azepine is a nitrogen-containing heterocyclic compound It features a seven-membered ring with an azo group (–N=N–) attached to a phenyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of Hexahydro-1-(4-(phenylazo)phenyl)-1H-azepine typically involves the reaction of aniline derivatives with appropriate reagents to form the azo linkage, followed by cyclization to form the azepine ring. One common method involves the diazotization of aniline to form a diazonium salt, which then reacts with another aromatic compound to form the azo compound. This intermediate is then subjected to cyclization under acidic or basic conditions to yield the final product .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions are carefully controlled to minimize by-products and maximize efficiency.
Análisis De Reacciones Químicas
Types of Reactions: Hexahydro-1-(4-(phenylazo)phenyl)-1H-azepine can undergo various chemical reactions, including:
Oxidation: The azo group can be oxidized to form nitro compounds.
Reduction: The azo group can be reduced to form amines.
Substitution: The aromatic rings can undergo electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and hydrogen gas (H₂) in the presence of a catalyst are used.
Substitution: Reagents like halogens (Cl₂, Br₂) and nucleophiles (OH⁻, NH₂⁻) are commonly used.
Major Products:
Oxidation: Nitro derivatives.
Reduction: Amines.
Substitution: Various substituted aromatic compounds depending on the reagents used.
Aplicaciones Científicas De Investigación
Hexahydro-1-(4-(phenylazo)phenyl)-1H-azepine has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique structural features.
Industry: Utilized in the development of dyes and pigments due to its azo group, which imparts vivid colors
Mecanismo De Acción
The mechanism of action of Hexahydro-1-(4-(phenylazo)phenyl)-1H-azepine involves its interaction with various molecular targets. The azo group can undergo reduction to form amines, which can then interact with biological molecules such as proteins and nucleic acids. This interaction can lead to changes in the function and activity of these molecules, resulting in various biological effects .
Comparación Con Compuestos Similares
Hexahydro-1,4-diazepine: Another nitrogen-containing heterocyclic compound with similar structural features but different functional groups.
Pyridazine and Pyridazinone Derivatives: These compounds also contain nitrogen atoms in a heterocyclic ring and exhibit a wide range of biological activities
Uniqueness: Hexahydro-1-(4-(phenylazo)phenyl)-1H-azepine is unique due to its combination of an azo group and a seven-membered ring, which imparts distinct chemical and biological properties. This makes it a valuable compound for various applications in research and industry.
Propiedades
Número CAS |
152173-68-7 |
|---|---|
Fórmula molecular |
C18H21N3 |
Peso molecular |
279.4 g/mol |
Nombre IUPAC |
[4-(azepan-1-yl)phenyl]-phenyldiazene |
InChI |
InChI=1S/C18H21N3/c1-2-7-15-21(14-6-1)18-12-10-17(11-13-18)20-19-16-8-4-3-5-9-16/h3-5,8-13H,1-2,6-7,14-15H2 |
Clave InChI |
FOSFMXOCRRIKDL-UHFFFAOYSA-N |
SMILES canónico |
C1CCCN(CC1)C2=CC=C(C=C2)N=NC3=CC=CC=C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


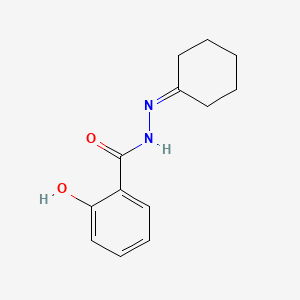

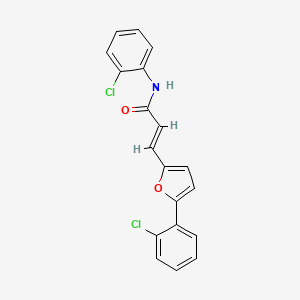
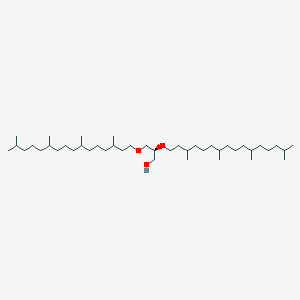
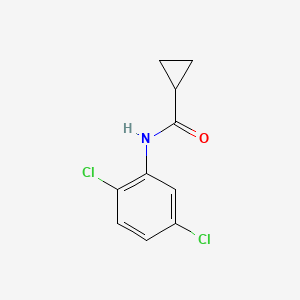
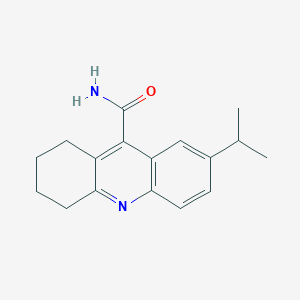
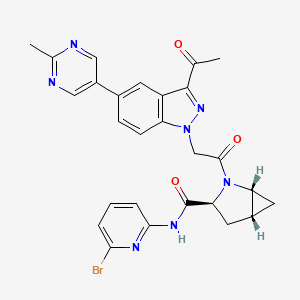
![3,4-Bis[(butan-2-yl)oxy]cyclobut-3-ene-1,2-dione](/img/structure/B11938220.png)


![Anthracene, 9-[(hexylthio)methyl]-](/img/structure/B11938235.png)
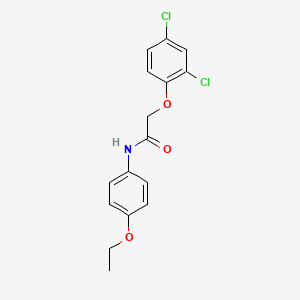

![2-[3-Amino-4-[3-(4-methylpiperazin-1-yl)propoxy]phenyl]-5-hydroxy-7-methoxy-1-methylquinolin-4-one](/img/structure/B11938252.png)
